molecular formula C9H9BrO3 B1267784 2-Bromo-5-methoxy-4-methylbenzoic acid CAS No. 61809-40-3

2-Bromo-5-methoxy-4-methylbenzoic acid

Cat. No.: B1267784
CAS No.: 61809-40-3
M. Wt: 245.07 g/mol
InChI Key: BFPGCWOVXJFKPY-UHFFFAOYSA-N
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Description

2-Bromo-5-methoxy-4-methylbenzoic acid is an organic compound with the molecular formula C9H9BrO3 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the second position, a methoxy group at the fifth position, and a methyl group at the fourth position

Scientific Research Applications

2-Bromo-5-methoxy-4-methylbenzoic acid has several applications in scientific research:

Mechanism of Action

Target of Action

It is known that this compound is used in the synthesis of various derivatives, such as urolithin derivatives , substituted aminobenzacridines , and isoindolinone derivatives . These derivatives may interact with different biological targets, depending on their specific structures and functional groups.

Mode of Action

Benzylic halides, such as this compound, typically undergo nucleophilic substitution reactions . For instance, secondary and tertiary benzylic halides usually react via an SN1 pathway, forming a resonance-stabilized carbocation .

Result of Action

The molecular and cellular effects of 2-Bromo-5-methoxy-4-methylbenzoic acid’s action would depend on its specific interactions with its biological targets. Given that this compound is used as a precursor in the synthesis of various derivatives , the resulting effects would likely vary based on the specific derivative and its mode of action.

Biochemical Analysis

Biochemical Properties

2-Bromo-5-methoxy-4-methylbenzoic acid plays a significant role in biochemical reactions, particularly in the synthesis of various derivatives. It interacts with enzymes and proteins involved in metabolic pathways, influencing their activity. For instance, it may act as a substrate or inhibitor for specific enzymes, thereby modulating biochemical processes. The interactions between this compound and biomolecules are essential for understanding its role in cellular metabolism and its potential therapeutic applications .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it may impact the expression of genes involved in metabolic pathways, leading to changes in cellular activity. Additionally, this compound may affect cell signaling by interacting with receptors or signaling molecules, thereby modulating cellular responses .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It may bind to specific enzymes or proteins, leading to enzyme inhibition or activation. These binding interactions can result in changes in gene expression and subsequent cellular effects. Understanding the molecular mechanism of this compound is crucial for elucidating its role in biochemical processes and its potential therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products may have different biochemical properties. Long-term exposure to this compound in in vitro or in vivo studies can provide insights into its temporal effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage effects is crucial for determining the optimal therapeutic window and avoiding potential toxicity. Studies in animal models have shown that this compound can influence various physiological processes, and its effects are dose-dependent .

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It may influence the levels of metabolites and alter metabolic processes. Understanding the metabolic pathways involving this compound is essential for elucidating its role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its biological activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues can influence its biological effects. Understanding the transport and distribution of this compound is crucial for optimizing its therapeutic potential .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Understanding its subcellular localization is essential for elucidating its role in cellular processes and optimizing its therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-methoxy-4-methylbenzoic acid typically involves the bromination of 5-methoxy-4-methylbenzoic acid. The process can be summarized as follows:

    Starting Material: 5-Methoxy-4-methylbenzoic acid.

    Solvent: Halogenated hydrocarbon solvent.

    Bromination Reagent: Bromine.

    Catalysts: Bromination initiator, cocatalyst, and sulfuric acid.

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure selective bromination at the second position of the benzene ring.

    Quenching: The reaction mixture is poured into ice water to quench the reaction.

    Purification: The product is purified by recrystallization from an appropriate solvent.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methoxy-4-methylbenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or other derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and organometallic compounds. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Aldehydes, ketones, or carboxylic acids.

    Reduction Products: Alcohols or other reduced derivatives

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-methoxybenzoic acid: Similar structure but lacks the methyl group at the fourth position.

    2-Bromo-4-methylbenzoic acid: Similar structure but lacks the methoxy group at the fifth position.

    5-Bromo-2-methoxybenzoic acid: Similar structure but with different substitution pattern.

Uniqueness

2-Bromo-5-methoxy-4-methylbenzoic acid is unique due to the specific combination of bromine, methoxy, and methyl groups on the benzene ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

2-bromo-5-methoxy-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-5-3-7(10)6(9(11)12)4-8(5)13-2/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFPGCWOVXJFKPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50303159
Record name 2-bromo-5-methoxy-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50303159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61809-40-3
Record name 61809-40-3
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Record name 2-bromo-5-methoxy-4-methylbenzoic acid
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Record name 2-bromo-5-methoxy-4-methylbenzoic acid
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Synthesis routes and methods

Procedure details

Br2 (0.74 mL, 14.4 mmol) was added to a rt suspension of 3-methoxy-4-methylbenzoic acid (2.00 g, 12 mmol) in acetic acid (15 mL) and water (15 mL), then the mixture was heated to 60° C. for 2 h. The mixture was allowed to reach rt and the solids were filtered off and rinsed with cold water (40 mL) to yield 2-bromo-5-methoxy-4-methylbenzoic acid as a white solid which was used further without purification. LC-MS A: tR=0.76 min, [M+H]+=no ionization. 1H NMR (DMSO) δH: 7.49 (s, 1H), 7.29 (s, 1H), 3.82 (s, 3H), 2.17 (s, 3H).
Name
Quantity
0.74 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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